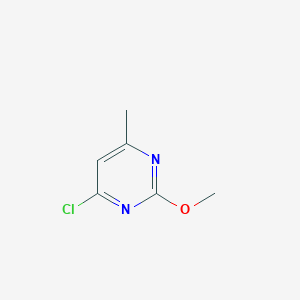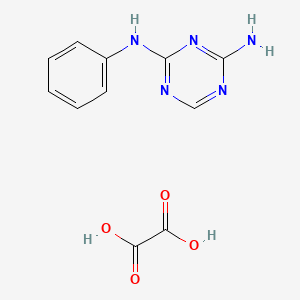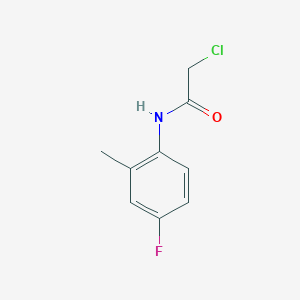
4-Chloro-2-methoxy-6-methylpyrimidine
概要
説明
4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methoxy-6-methylpyrimidine is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Pharmaceutical Research
4-Chloro-2-methoxy-6-methylpyrimidine: is a valuable intermediate in pharmaceutical research . It is utilized in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential as therapeutic agents, particularly in the development of novel drugs with antifungal, antibacterial, and anticancer properties.
Agrochemical Development
In the agrochemical industry, this compound serves as a precursor in the synthesis of pesticides and herbicides . Researchers are investigating its derivatives to improve the efficacy and safety of agrochemicals, aiming to enhance crop protection while minimizing environmental impact.
Organic Synthesis
This pyrimidine derivative is a key building block in organic synthesis . It is involved in constructing complex molecules through various chemical reactions, including coupling and substitution processes. Its role in the synthesis of decorated six-membered diazines is particularly noteworthy, given their wide range of pharmacological applications.
Dyestuff Production
The compound finds application in the production of dyestuffs . It is used to develop new dyes with specific properties for textiles, inks, and coatings. The research aims to achieve dyes with better colorfastness, brightness, and resistance to fading.
Material Science
In material science, 4-Chloro-2-methoxy-6-methylpyrimidine is explored for creating advanced materials . Its derivatives can be incorporated into polymers and composites to impart desired chemical and physical properties, such as increased thermal stability or improved mechanical strength.
Chemical Research
The compound is extensively used in chemical research as a reagent and catalyst . It is part of studies focused on reaction mechanisms and the development of new synthetic methodologies. Its role in fluorous synthesis of disubstituted pyrimidines is an example of its application in advancing chemical research.
Safety And Hazards
特性
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSIHCSUIEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540468 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-6-methylpyrimidine | |
CAS RN |
97041-37-7 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)





